

Application Note: Quantification of Jangomolide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Jangomolide

Cat. No.: B15508720

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Jangomolide is a novel therapeutic agent with significant potential in preclinical development. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of **Jangomolide** in biological matrices is essential.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Jangomolide** in human plasma. The method utilizes a straightforward sample preparation procedure and offers high throughput capabilities, making it suitable for regulated bioanalysis.[4][5]

Analytical Method Overview

The analytical method involves the extraction of **Jangomolide** and an internal standard (IS) from human plasma via protein precipitation, followed by online solid-phase extraction (SPE) for further cleanup and concentration. The analyte and IS are then separated on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity and sensitivity for quantifying **Jangomolide** in a complex biological matrix.

Experimental Protocols

1. Materials and Reagents

- **Jangomolide** reference standard (>99% purity)
- **Jangomolide** Internal Standard (IS), e.g., stable isotope-labeled **Jangomolide** (>99% purity)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Deionized water, 18 MΩ·cm
- Human plasma (K2EDTA)

2. Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of **Jangomolide** and the IS in methanol.
- Working Solutions: Prepare serial dilutions of the **Jangomolide** stock solution with 50:50 (v/v) ACN:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate **Jangomolide** working solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High).

3. Sample Preparation: Protein Precipitation

- Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 300 µL of cold acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS System and Conditions

- LC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter	Condition
Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

MS/MS Parameter	Condition
Ionization Mode	ESI Positive
MRM Transitions	Jangomolide: $[M+H]^+ \rightarrow$ fragment ion; IS: $[M+H]^+ \rightarrow$ fragment ion
Ion Source Temp.	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Nitrogen, Medium

Data Presentation

Table 1: Calibration Curve Summary

Analyte	Linear Range (ng/mL)	R ²	Weighting
Jangomolide	1 - 1000	>0.995	1/x ²

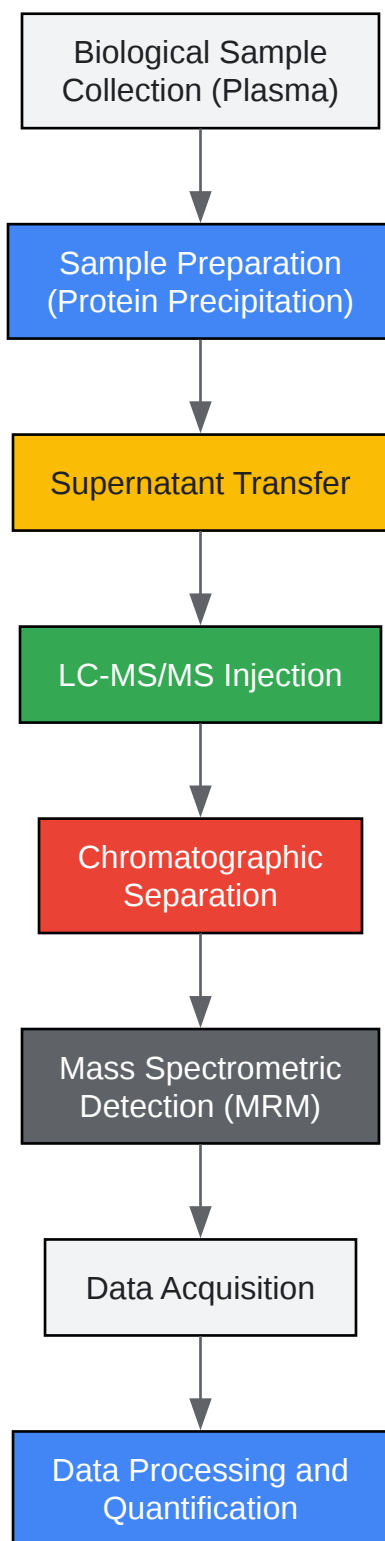
Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	≤ 5.2	± 8.5	≤ 6.8	± 9.1
Low QC	3	≤ 4.5	± 6.2	≤ 5.9	± 7.5
Mid QC	100	≤ 3.1	± 4.1	≤ 4.2	± 5.3
High QC	800	≤ 2.5	± 3.5	≤ 3.8	± 4.8

Table 3: Recovery and Matrix Effect

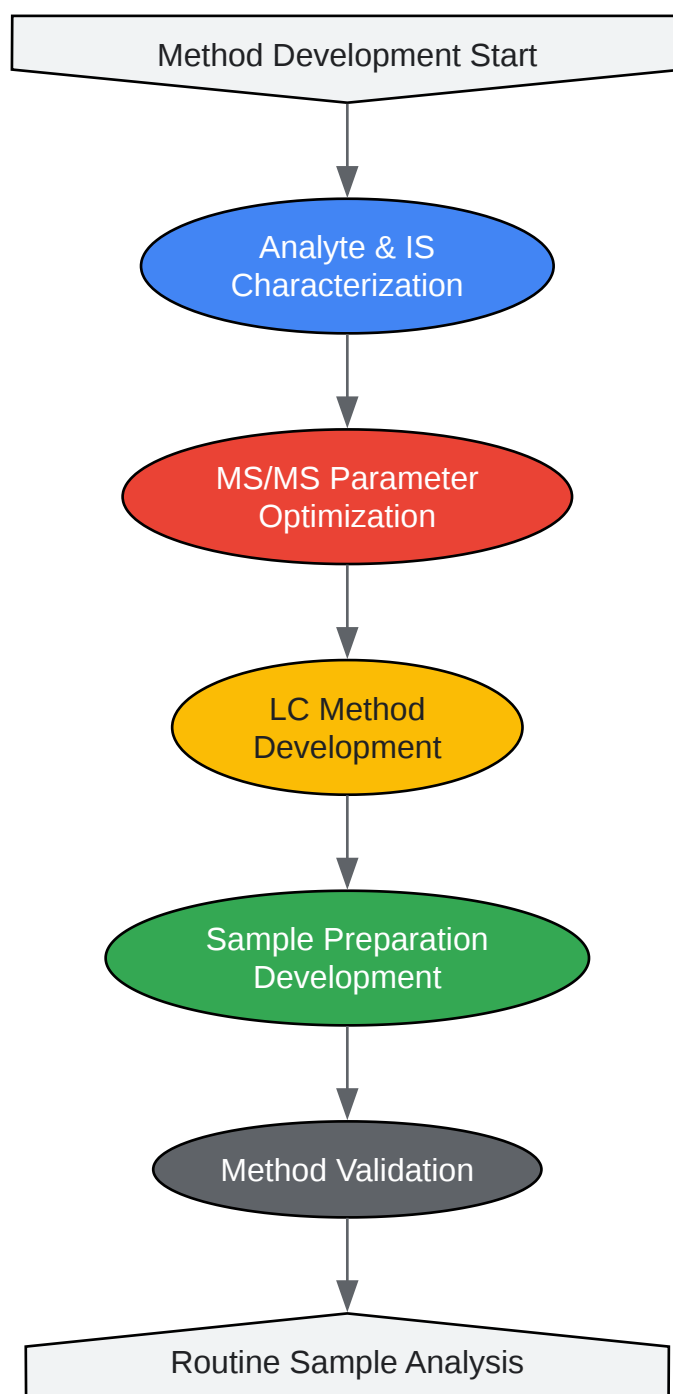
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3	92.5 ± 4.1	98.2 ± 3.5
High QC	800	95.1 ± 3.2	101.5 ± 2.8

Visualizations



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Caption: Experimental workflow for **Jangomolide** quantification.



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Caption: Logical flow for analytical method development.

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